molecular formula C17H22F3NO2 B6149151 tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1246894-21-2

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No. B6149151
CAS RN: 1246894-21-2
M. Wt: 329.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, also known as TB-PP, is a synthetic compound used in a variety of laboratory and scientific applications. It is a tertiary amine that can be used as a catalyst, a reagent, and a reactant in a variety of chemical reactions. TB-PP is a white crystalline solid at room temperature and is soluble in many organic solvents. It has a molecular weight of 279.3 g/mol and a melting point of 74-75°C.

Mechanism of Action

Tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate acts as a catalyst in the synthesis of organic compounds. It is able to increase the rate of a chemical reaction by providing an alternative pathway for the reaction to take place. This allows for a faster reaction rate and higher yields of the desired product. tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate also acts as a Lewis acid, which means that it can bind to electron-rich species and help to facilitate the formation of new bonds.
Biochemical and Physiological Effects
tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has been found to be non-toxic and non-mutagenic in laboratory tests. It has also been found to have no adverse effects on the environment when used in laboratory experiments. Additionally, tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has been found to be non-irritating to the skin and eyes and is not considered to be a skin or eye irritant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate in laboratory experiments is that it is a highly efficient catalyst, which allows for faster reaction rates and higher yields of the desired product. Additionally, it is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, one of the main limitations of using tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is that it is not water-soluble, which can make it difficult to use in certain laboratory experiments.

Future Directions

There are a number of potential future directions for the use of tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate in laboratory experiments. It has potential applications in the synthesis of new pharmaceuticals, the synthesis of new materials, and the synthesis of new pesticides. Additionally, tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate could be used in the synthesis of new polymers and nanomaterials and in the synthesis of new catalysts. Furthermore, tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate could be used to develop new methods for the synthesis of organic compounds and to improve the efficiency of existing synthetic methods. Finally, tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate could be used to develop new methods for the synthesis of polymers-based nanomaterials and to improve the efficiency of existing synthetic methods for the synthesis of nanomaterials.

Synthesis Methods

Tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is synthesized through a two-step process. The first step involves the reaction of tert-butyl 4-(3-trifluoromethyl)phenylpiperidine-1-carboxylate with ethyl acetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, in a yield of up to 90%. The second step involves the purification of the product by recrystallization from a solvent such as ethyl acetate.

Scientific Research Applications

Tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has many applications in scientific research and is used in a variety of laboratory experiments. It is commonly used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers. It is also used in the synthesis of new materials, such as polymers, and as a reactant in the synthesis of polymers-based nanomaterials. Additionally, tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is used in the synthesis of new drugs, such as antifungal agents, and in the synthesis of new pesticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine-1-carboxylic acid, followed by esterification with tert-butanol.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "piperidine-1-carboxylic acid", "tert-butanol" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with piperidine-1-carboxylic acid in the presence of a suitable solvent and a catalyst to form 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid.", "Step 2: The resulting carboxylic acid is then esterified with tert-butanol in the presence of a suitable acid catalyst to form tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

1246894-21-2

Product Name

tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Molecular Formula

C17H22F3NO2

Molecular Weight

329.4

Purity

0

Origin of Product

United States

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